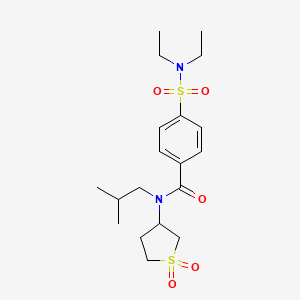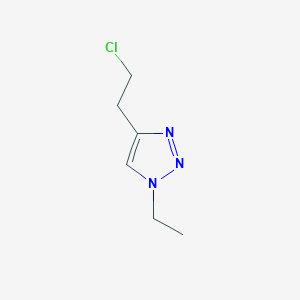
4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole, commonly known as CCT or etoposide, is a synthetic compound that has been widely used in scientific research for its anticancer properties. It belongs to a class of drugs called topoisomerase inhibitors, which work by preventing the DNA from unwinding during cell division, ultimately leading to cell death.
作用机制
The mechanism of action of 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By preventing the DNA from unwinding during cell division, the drug ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole include DNA damage, cell cycle arrest, and apoptosis. The drug has been shown to induce DNA double-strand breaks, leading to activation of the DNA damage response pathway. It also causes cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.
实验室实验的优点和局限性
One advantage of using 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole in lab experiments is its effectiveness in treating various types of cancer. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it can be toxic to healthy cells, leading to unwanted side effects. It is also not effective against all types of cancer.
未来方向
There are several future directions for research involving 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole. One area of interest is the development of new formulations and delivery methods to enhance its efficacy and reduce toxicity. Another area of research is the identification of biomarkers that can predict patient response to the drug. Additionally, there is a need for further studies to understand the mechanism of action and potential side effects of the drug. Finally, there is a need for clinical trials to evaluate the safety and efficacy of the drug in different patient populations.
合成方法
The synthesis of 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole involves the reaction of 2-chloroethylamine hydrochloride with ethyl propiolate in the presence of a base such as sodium hydroxide. The resulting product is then reacted with sodium azide and copper sulfate to form 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole.
科学研究应用
4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole has been extensively used in scientific research, particularly in the field of oncology. It has been shown to be effective in treating various types of cancer, including lung cancer, testicular cancer, and lymphomas. It is also used in combination with other chemotherapy drugs to enhance their efficacy.
属性
IUPAC Name |
4-(2-chloroethyl)-1-ethyltriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-2-10-5-6(3-4-7)8-9-10/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCJAOGSRSANHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-[3-(3,4-Dichlorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2395496.png)
![1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine](/img/structure/B2395500.png)

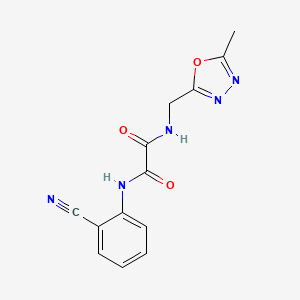
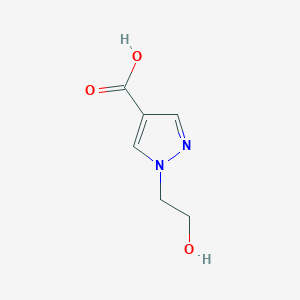
![2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate](/img/structure/B2395504.png)
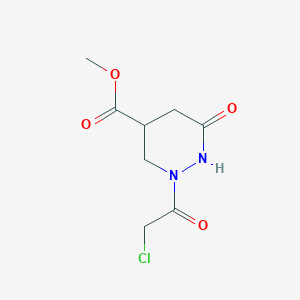
![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2395506.png)
![(E)-4-(Dimethylamino)-N-[(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2395507.png)
![Propyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2395509.png)
![{4-Aminobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2395511.png)
![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2395512.png)
